2-[3-(1,3-Benzothiazol-2-yl)-5-[(4-methoxyphenyl)methyl]-1,3,5-triazinan-1-yl]-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(1,3-Benzothiazol-2-yl)-5-[(4-methoxyphenyl)methyl]-1,3,5-triazinan-1-yl]-1,3-benzothiazole is a complex organic compound that features a benzothiazole core structure Benzothiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(1,3-Benzothiazol-2-yl)-5-[(4-methoxyphenyl)methyl]-1,3,5-triazinan-1-yl]-1,3-benzothiazole typically involves the reaction of substituted anilines with ammonium thiocyanate in the presence of hydrochloric acid . The reaction mixture is refluxed, cooled, and then further reacted with appropriate reagents to form the desired benzothiazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[3-(1,3-Benzothiazol-2-yl)-5-[(4-methoxyphenyl)methyl]-1,3,5-triazinan-1-yl]-1,3-benzothiazole can undergo various chemical reactions, including:
Substitution: The benzothiazole ring can participate in electrophilic substitution reactions, where substituents on the ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Water radical cations are used as oxidizing agents under ambient conditions.
Substitution: Electrophilic reagents such as halogens or nitro groups can be used in the presence of catalysts to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quaternary ammonium cations, while substitution reactions can introduce various functional groups onto the benzothiazole ring.
Scientific Research Applications
2-[3-(1,3-Benzothiazol-2-yl)-5-[(4-methoxyphenyl)methyl]-1,3,5-triazinan-1-yl]-1,3-benzothiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Its unique structure allows for the exploration of its pharmacological properties, including potential anticancer and anti-inflammatory activities.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[3-(1,3-Benzothiazol-2-yl)-5-[(4-methoxyphenyl)methyl]-1,3,5-triazinan-1-yl]-1,3-benzothiazole involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects. The exact molecular pathways involved are still under investigation and require further research.
Comparison with Similar Compounds
Similar Compounds
2-Arylbenzothiazoles: These compounds share the benzothiazole core structure and exhibit similar biological activities.
1,2,3-Benzothiadiazole: This compound is structurally related and also possesses diverse biological and industrial applications.
Uniqueness
2-[3-(1,3-Benzothiazol-2-yl)-5-[(4-methoxyphenyl)methyl]-1,3,5-triazinan-1-yl]-1,3-benzothiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C25H23N5OS2 |
---|---|
Molecular Weight |
473.6 g/mol |
IUPAC Name |
2-[3-(1,3-benzothiazol-2-yl)-5-[(4-methoxyphenyl)methyl]-1,3,5-triazinan-1-yl]-1,3-benzothiazole |
InChI |
InChI=1S/C25H23N5OS2/c1-31-19-12-10-18(11-13-19)14-28-15-29(24-26-20-6-2-4-8-22(20)32-24)17-30(16-28)25-27-21-7-3-5-9-23(21)33-25/h2-13H,14-17H2,1H3 |
InChI Key |
QAASGFUTAWSHAL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CN(CN(C2)C3=NC4=CC=CC=C4S3)C5=NC6=CC=CC=C6S5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.